1-Pentanamine, 5-(phenylsulfonyl)-
Overview
Description
1-Pentanamine, 5-(phenylsulfonyl)- is an organic compound with the molecular formula C₁₀H₁₅NO₂S. It is characterized by a pentane backbone with an amine group at the first carbon and a phenylsulfonyl group at the fifth carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanamine, 5-(phenylsulfonyl)- can be synthesized through several methods. One common approach involves the reaction of pentan-1-amine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Pentanamine, 5-(phenylsulfonyl)- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanamine, 5-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro compound derivatives.
Reduction: Phenylsulfanyl derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
1-Pentanamine, 5-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Pentanamine, 5-(phenylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, while the phenylsulfonyl group can participate in electrophilic reactions. These interactions can modulate biological processes and chemical reactions, making the compound valuable in various applications.
Comparison with Similar Compounds
1-Pentanamine, 5-(phenylsulfonyl)- is similar to other compounds with amine and sulfonyl functional groups, such as 2-Pentanamine, 5-(phenylsulfonyl)- and 3-Pentanamine, 5-(phenylsulfonyl)-. its unique structure and reactivity set it apart from these compounds. The position of the functional groups on the pentane backbone influences its chemical behavior and applications.
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Properties
IUPAC Name |
5-(benzenesulfonyl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOECVAVANOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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